

# Application Note: Process Development & Synthesis of *cis*-3- [[Benzylamino)methyl]cyclobutanol

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## Compound of Interest

*cis*-3-  
Compound Name: [[Benzylamino)methyl]cyclobutano  
/  
Cat. No.: B8731745

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## Abstract

This application note details the scalable synthesis and quality control of ***cis*-3-[[benzylamino)methyl]cyclobutanol** (CAS 917827-90-8). This molecule serves as a critical "Western fragment" bioisostere in the development of next-generation protease inhibitors for viral pathogens, including HCV (NS3/4A) and SARS-CoV-2 (3CLpro/Mpro). While first-generation inhibitors like Nirmatrelvir utilize a bicyclic pyrrolidine scaffold, 1,3-disubstituted cyclobutanes offer a simplified, metabolically stable P2 ligand alternative that maintains the necessary conformational restriction for high-affinity binding. This guide focuses on achieving high diastereomeric excess (de >98%) of the *cis*-isomer via stereoselective ketone reduction.

## Strategic Importance in Antiviral Chemistry

In peptidomimetic antiviral design, the P2 ligand is crucial for potency. It typically fills the S2 hydrophobic pocket of the viral protease.

- The Challenge: Linear alkyl chains are too flexible (entropic penalty), while complex bicyclic systems (like in Boceprevir or Nirmatrelvir) are costly to manufacture.
- The Solution: The cis-1,3-disubstituted cyclobutane scaffold provides a "Goldilocks" zone—rigid enough to pre-organize the inhibitor into a bioactive conformation, yet accessible via robust, scalable chemistry.
- Stereochemistry: The cis-configuration (where the hydroxyl and aminomethyl groups occupy the same face of the ring) is essential for mimicking the turn conformation of natural peptide substrates. The trans-isomer is often inactive and must be strictly controlled as an impurity.

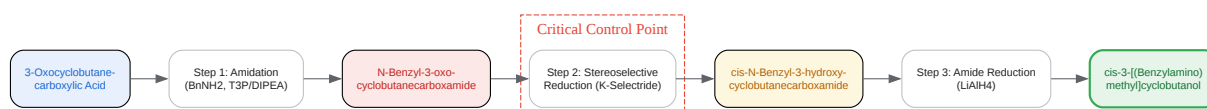
## Synthetic Route Design

The synthesis is designed to avoid the use of unstable aldehydes and expensive transition metal catalysts. We employ a "Stereochemistry First" approach: establishing the cis-geometry at the ketone reduction stage before generating the final amine.

## Retrosynthetic Logic

- Target: **cis-3-[(Benzylamino)methyl]cyclobutanol**.<sup>[1]</sup>
- Precursor: N-Benzyl-3-hydroxycyclobutanecarboxamide (cis-isomer).
- Stereocenter Formation: Stereoselective reduction of N-benzyl-3-oxocyclobutanecarboxamide.
- Starting Material: 3-Oxocyclobutanecarboxylic acid (Commercially available, low cost).

## Reaction Pathway Diagram<sup>[2]</sup><sup>[3]</sup>



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Figure 1: Synthetic workflow emphasizing the critical stereocontrol point at Step 2.

## Detailed Experimental Protocols

### Step 1: Amidation of 3-Oxocyclobutanecarboxylic Acid

This step installs the benzylamine moiety early to serve as a handle for purification and to increase the bulkiness of the substrate, aiding stereocontrol in Step 2.

- Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Benzylamine (1.1 eq), T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq), DIPEA (3.0 eq).
- Solvent: Ethyl Acetate (EtOAc) or DCM.

Protocol:

- Charge 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) into a reactor with EtOAc (100 mL).
- Cool to 0°C. Add DIPEA (45.8 mL, 263 mmol) dropwise.
- Add Benzylamine (10.5 mL, 96.4 mmol).
- Add T3P solution (1.5 eq) slowly to control exotherm (<10°C).
- Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
- Workup: Wash with 1N HCl (2x), Sat. NaHCO<sub>3</sub> (2x), and Brine. Dry organic layer (Na<sub>2</sub>SO<sub>4</sub>) and concentrate.<sup>[2]</sup>
- Yield Target: >90% (Off-white solid).

### Step 2: Stereoselective Reduction (The "Cis" Determination)

Why K-Selectride? Sodium borohydride (NaBH<sub>4</sub>) is small and attacks the ketone from the axial trajectory, often yielding the thermodynamic trans-product (approx. 60:40 trans:cis). To enforce

cis-selectivity, we use K-Selectride (Potassium tri-sec-butylborohydride). The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial (cis) position relative to the amide substituent.

- Reagents: K-Selectride (1.0 M in THF, 1.2 eq).
- Solvent: Anhydrous THF.

Protocol:

- Dissolve the keto-amide from Step 1 (15.0 g, 73.8 mmol) in anhydrous THF (150 mL) under Nitrogen/Argon.
- Cool the solution to  $-78^{\circ}\text{C}$  (Dry ice/Acetone bath). Critical: Low temperature is essential for maximizing diastereomeric excess (de).
- Add K-Selectride solution dropwise over 30 minutes. Maintain internal temp  $< -70^{\circ}\text{C}$ .
- Stir at  $-78^{\circ}\text{C}$  for 2 hours.
- Quench: Carefully add Methanol (20 mL) at  $-78^{\circ}\text{C}$ , followed by oxidative workup (30%  $\text{H}_2\text{O}_2$  / NaOH) if organoboranes persist (standard Selectride workup).
- Purification: The crude usually contains  $>95:5$  cis:trans. Recrystallize from EtOAc/Heptane to upgrade de to  $>99\%$ .
- Validation:  $^1\text{H-NMR}$  (NOESY) should show a correlation between the C1-H and C3-H protons (indicating they are on the same face, i.e., protons are cis, substituents are cis).

### Step 3: Global Reduction to the Amine

We convert the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LAH). This method preserves the cis-stereochemistry established in Step 2.

- Reagents:  $\text{LiAlH}_4$  (2.5 eq).
- Solvent: Anhydrous THF.

Protocol:

- Suspend LiAlH<sub>4</sub> (Pellets or powder, 2.5 eq) in anhydrous THF under Nitrogen. Cool to 0°C. [3][2]
- Dissolve the cis-hydroxy-amide from Step 2 in THF and add dropwise to the LAH suspension.
- Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The amide carbonyl is difficult to reduce; heat is required.
- Fieser Workup: Cool to 0°C. Carefully add:
  - Water (x mL per x g LAH)
  - 15% NaOH (x mL)
  - Water (3x mL)
- Filter the granular white precipitate.
- Concentrate the filtrate. The product is an oil that may solidify upon standing or conversion to the HCl salt.

## Quality Control & Critical Process Parameters (CPPs)

To ensure the material is suitable for downstream antiviral synthesis, the following specifications must be met.

### Impurity Profile Table

Parameter	Specification	Method	Criticality
Appearance	White solid or viscous oil	Visual	Low
Purity (HPLC)	≥ 98.0%	HPLC (C18, ACN/H2O)	High
Diastereomeric Ratio	cis:trans ≥ 98:2	<sup>1</sup> H-NMR / Chiral HPLC	Critical
Water Content	≤ 0.5%	Karl Fischer	Medium
Benzylamine	≤ 0.1%	GC-FID	High (Genotoxic potential)

## Stereochemical Validation (NMR)

In the cis-isomer, the cyclobutane ring protons at C1 and C3 (bearing the substituents) generally exhibit a specific coupling pattern.

- NOE Signal: Strong Nuclear Overhauser Effect (NOE) between H-1 and H-3 confirms the cis-relationship (1,3-diaxial-like arrangement in the puckered conformation).
- Chemical Shift: The cis-isomer carbinol proton (CH-OH) typically appears downfield relative to the trans-isomer due to anisotropy of the substituent.

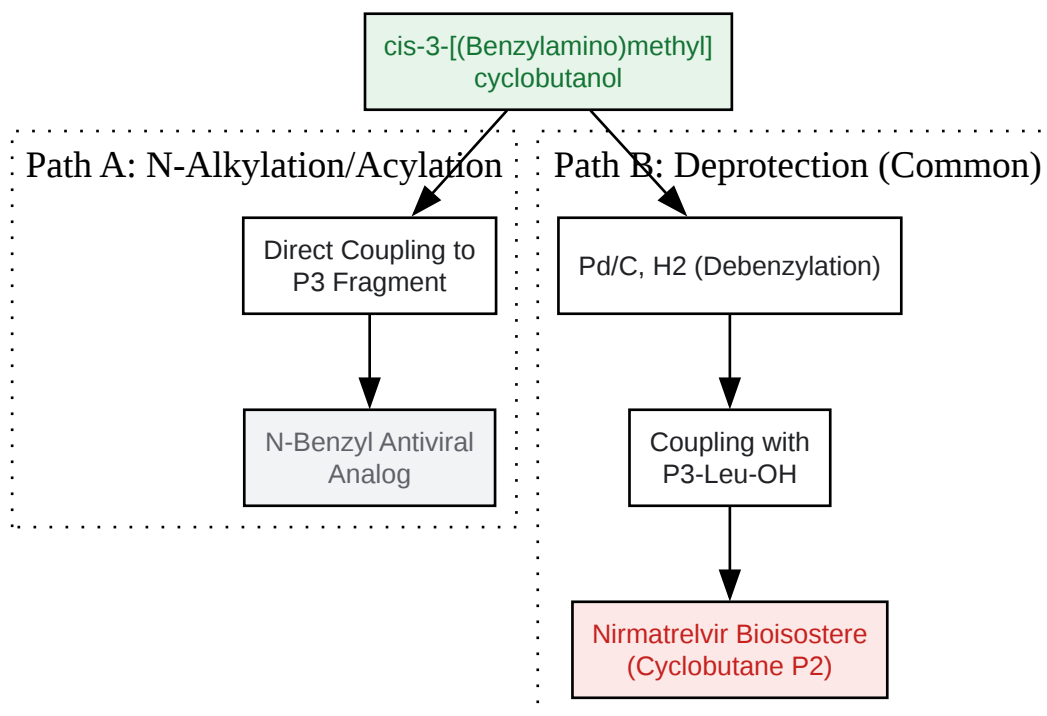
## Downstream Application: Coupling Logic

Once isolated, **cis-3-[(benzylamino)methyl]cyclobutanol** acts as the nucleophile in coupling reactions to form the final antiviral scaffold.

Workflow for Antiviral Assembly:

- Debenzylation (Optional): If the benzyl group is a protecting group, it is removed via Hydrogenolysis (H<sub>2</sub>, Pd/C) to yield the free primary amine cis-3-(aminomethyl)cyclobutanol.
- Peptide Coupling: The amine reacts with a P3-capped amino acid (e.g., tert-Leucine derivative) using HATU/DIPEA.

- Warhead Installation: The hydroxyl group can be oxidized to a ketone (if required) or used as an anchor for further functionalization.



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Figure 2: Downstream utilization of the intermediate in medicinal chemistry.

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